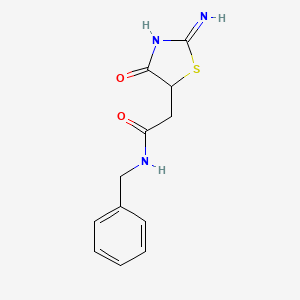![molecular formula C17H16F3N5O3S B12344879 ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12344879.png)
ethyl 6-methyl-2-sulfanylidene-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯是一种结构独特的复杂有机化合物,包含三氟甲氧基苯基基团和三唑环。
准备方法
合成路线及反应条件
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯的合成通常涉及多个步骤。一种常见的方法包括乙酰乙酸乙酯与硫脲反应形成四氢嘧啶环。然后,该中间体与4-(三氟甲氧基)苯基肼和叠氮化钠反应引入三唑环。最终产物经纯化和表征后得到 .
工业生产方法
该化合物的工业生产可能采用类似的合成路线,但规模更大。使用自动化反应器和连续流化学可以提高生产过程的效率和产率。此外,工业方法可能采用色谱法和结晶等先进的纯化技术以确保最终产物的纯度 .
化学反应分析
反应类型
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯可以进行多种化学反应,包括:
氧化: 硫代亚甲基基团可以氧化形成亚砜或砜。
还原: 三唑环可以在特定条件下还原形成二氢三唑。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和间氯过氧苯甲酸。
还原: 可以使用硼氢化钠或氢化铝锂等还原剂。
取代: 胺或硫醇等亲核试剂可用于取代反应.
主要产物
氧化: 亚砜和砜。
还原: 二氢三唑。
科学研究应用
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其作为酶抑制剂或调节剂的潜力。
医学: 研究其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于开发新材料和化学工艺.
作用机制
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。三唑环可以与酶或受体结合,调节它们的活性。三氟甲氧基基团增强了化合物的亲脂性,使其能够更有效地穿透细胞膜。硫代亚甲基基团可以与蛋白质中亲核残基形成共价键,导致其功能的抑制或激活 .
相似化合物的比较
类似化合物
6-甲基-4-苯基-2-硫代亚甲基-1,2,3,4-四氢嘧啶-5-羧酸乙酯: 结构相似,但缺少三唑环和三氟甲氧基基团.
6-甲基-2-硫代亚甲基-4-[4-(三氟甲基)苯基]-1,2,3,4-四氢嘧啶-5-羧酸乙酯: 结构相似,但有一个三氟甲基基团代替了三氟甲氧基基团.
独特性
6-甲基-2-硫代亚甲基-4-{1-[4-(三氟甲氧基)苯基]-1H-1,2,3-三唑-4-基}-1,2,3,4-四氢嘧啶-5-羧酸乙酯中三唑环和三氟甲氧基基团的存在使其具有独特性。这些官能团对其独特的化学性质和潜在的生物活性做出了贡献 .
属性
分子式 |
C17H16F3N5O3S |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
ethyl 6-methyl-2-sulfanylidene-4-[1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H16F3N5O3S/c1-3-27-15(26)13-9(2)21-16(29)22-14(13)12-8-25(24-23-12)10-4-6-11(7-5-10)28-17(18,19)20/h4-8,14H,3H2,1-2H3,(H2,21,22,29) |
InChI 键 |
KMTVZZUCFJPOBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CN(N=N2)C3=CC=C(C=C3)OC(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B12344805.png)
![5-bromo-3-[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]-1-propyl-2,3-dihydro-1H-indol-2-one](/img/structure/B12344810.png)
![4,7a-Dihydroimidazo[4,5-b]pyridin-5-one](/img/structure/B12344817.png)
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B12344828.png)


![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B12344838.png)


![(1R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylate](/img/structure/B12344854.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12344859.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)benzofuran-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B12344860.png)

